molecular formula C10H12O3 B3271719 2-(Methoxymethoxy)-3-methylbenzaldehyde CAS No. 55359-67-6

2-(Methoxymethoxy)-3-methylbenzaldehyde

Cat. No.: B3271719
CAS No.: 55359-67-6
M. Wt: 180.2 g/mol
InChI Key: IXVYKFUYMHYVHY-UHFFFAOYSA-N
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Description

2-(Methoxymethoxy)-3-methylbenzaldehyde is an organic compound characterized by the presence of a methoxymethoxy group attached to a benzaldehyde core

Mechanism of Action

The mechanism of action would depend on the specific context in which this compound is used. For example, in biological systems, the compound’s interactions would depend on its structure and the functional groups present .

Future Directions

The future directions for this compound would depend on its potential applications. Given its structural features, it could be of interest in fields like organic synthesis or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)-3-methylbenzaldehyde typically involves the protection of the hydroxyl group using methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . The reaction proceeds under mild conditions, ensuring the stability of the methoxymethoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of efficient catalysts such as ZrO(OTf)2 has been reported to enhance the methoxymethylation of alcohols and phenols .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethoxy)-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-(Methoxymethoxy)-3-methylbenzoic acid.

    Reduction: Formation of 2-(Methoxymethoxy)-3-methylbenzyl alcohol.

    Substitution: Formation of 3-methylbenzaldehyde and methanol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethoxy)-3-methylbenzaldehyde is unique due to its combination of a methoxymethoxy group and a benzaldehyde core. This combination provides both stability and reactivity, making it a valuable compound in various synthetic applications.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important tool in scientific research and industrial processes.

Properties

IUPAC Name

2-(methoxymethoxy)-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-4-3-5-9(6-11)10(8)13-7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVYKFUYMHYVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In N,N-dimethylformamide(50 mL) was dissolved 4.96 g (36.5 mmol) of 2-hydroxy-3-methylbenzaldehyde, 2.19 g (54.6 mmol) of 60% sodium hydride was added to the solution in an ice bath and the resulting mixture was stirred for 10 minutes. To the mixture was added 3.59 mL (47.3 mmol) of chloro(methoxy)methane in an ice bath, and the resulting mixture was stirred at room temperature for 1 hour and 30 minutes. The reaction mixture was poured into a saturated aqueous ammonium chloride solution, and extracted with ethyl acetate. The organic layers were combined, washed successively with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Daisogel 1001W, hexane:ethyl acetate=50:1) to obtain 6.60 g (36.6 mmol, Yield: 100%) of 2-(methoxymethoxy)-3-methylbenzaldehyde.
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.96 g
Type
reactant
Reaction Step Three
Quantity
2.19 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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